N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with an aminomethyl and a hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-(aminomethyl)-4-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is often carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Used in the development of new materials and as a precursor in the synthesis of other sulfonamide derivatives
Mechanism of Action
The mechanism of action of N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis
Uniqueness
N-(3-(Aminomethyl)-4-hydroxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl and hydroxy group makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[3-(aminomethyl)-4-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-14(12,13)10-7-2-3-8(11)6(4-7)5-9/h2-4,10-11H,5,9H2,1H3 |
InChI Key |
OVNHTLWZGDEGHB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)O)CN |
Origin of Product |
United States |
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